molecular formula C12H17BrN2O2 B13226099 tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate

tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate

Cat. No.: B13226099
M. Wt: 301.18 g/mol
InChI Key: KLQKSWJMWUFRFX-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate is a brominated pyridine derivative featuring a tert-butyl carbamate protecting group and a 1-bromoethyl substituent at the 5-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, enabling further functionalization via nucleophilic substitution or cross-coupling reactions due to its reactive bromoethyl moiety.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8(13)9-5-6-10(14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16)

InChI Key

KLQKSWJMWUFRFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(1-bromoethyl)pyridine.

    Reaction with tert-Butyl Carbamate: The 5-(1-bromoethyl)pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired product.

The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium bicarbonate. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong acids or bases for hydrolysis .

Scientific Research Applications

tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are categorized below, highlighting key differences in substituents, reactivity, and applications.

Table 1: Comparative Analysis of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₂H₁₇BrN₂O₂ 301.18 g/mol 5-(1-bromoethyl)pyridin-2-yl, tert-butyl carbamate Reactive bromoethyl group for alkylation; pharmaceutical intermediate
tert-Butyl (5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate () C₁₃H₁₆BrN₃O₂ 334.20 g/mol Bromoimidazo-pyridine, tert-butyl carbamate Enhanced aromaticity from imidazole ring; potential kinase inhibitor scaffold
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 1207175-73-2) C₁₀H₁₃BrN₂O₃ 289.13 g/mol 5-bromo-3-hydroxypyridin-2-yl, tert-butyl carbamate Hydroxyl group increases polarity; suited for aqueous-phase reactions
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1289007-64-2) C₁₆H₂₄BrN₃O₂ 370.28 g/mol 5-bromopyridin-2-yl-piperidine, tert-butyl carbamate Piperidine moiety enhances solubility; CNS drug intermediate
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) C₉H₁₃N₃O₃ 211.22 g/mol 5-hydroxypyrimidin-2-yl, tert-butyl carbamate Pyrimidine core with hydroxyl group; used in nucleotide analog synthesis

Reactivity and Stability

  • Bromoethyl vs. Bromoaryl Reactivity : The 1-bromoethyl group in the target compound undergoes nucleophilic substitution (e.g., SN2) more readily than bromoaryl substituents (e.g., in CAS 1207175-73-2), which typically require transition-metal catalysis for functionalization .
  • Hydroxyl Group Effects : Compounds like tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate exhibit higher solubility in polar solvents compared to the hydrophobic 1-bromoethyl analog, but the hydroxyl group may reduce stability under acidic conditions .
  • Heterocyclic Influence : Imidazo-pyridine derivatives () display extended conjugation, enhancing UV absorbance properties critical for analytical detection .

Stability and Handling

  • Thermal Stability : tert-Butyl carbamates generally exhibit moderate thermal stability, but bromoethyl groups may introduce sensitivity to light or moisture, necessitating storage under inert conditions .

Biological Activity

tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate is an organic compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group, a bromine atom, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN2O2C_{12}H_{16}BrN_{2}O_{2} with a molecular weight of 301.18 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the bromoethyl substituent at the 5-position of the pyridine ring contributes to its reactivity and potential biological interactions.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC12H16BrN2O2C_{12}H_{16}BrN_{2}O_{2}
Molecular Weight301.18 g/mol
Key Functional GroupsCarbamate, Bromoethyl
LipophilicityEnhanced due to tert-butyl group

Biological Activity

The biological activity of this compound is primarily linked to its pharmacological potential. Studies indicate that compounds with similar structures may exhibit enzyme inhibition properties or act as receptor modulators. The bromine atom's ability to participate in halogen bonding may enhance binding affinity to biological targets, making this compound significant in drug design.

Research suggests that the compound can act as both a substrate and an inhibitor in enzyme interactions. The halogen bonding capability of the bromine atom likely plays a crucial role in these interactions, potentially leading to enhanced efficacy against specific biological targets.

Case Studies and Experimental Findings

  • Enzyme Inhibition Studies :
    • Compounds structurally similar to this compound have shown promising results in inhibiting various enzymes involved in metabolic pathways. In vitro assays demonstrated that such compounds could effectively inhibit enzymes like acetylcholinesterase.
  • Receptor Modulation :
    • Interaction studies using molecular docking simulations indicated that the compound could effectively bind to certain receptors, suggesting its potential as a therapeutic agent for conditions related to receptor dysfunction.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit selective antimicrobial properties against pathogens like Chlamydia, highlighting its potential as a starting point for developing new antibiotics.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionEffective against acetylcholinesterase
Receptor BindingPotential modulator for specific receptors
Antimicrobial EffectsSelective activity against Chlamydia

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